molecular formula C19H23N3O2S B1373735 1-(6-{[4-(propan-2-yl)phenyl]sulfanyl}pyridazin-3-yl)piperidine-4-carboxylic acid CAS No. 1113110-31-8

1-(6-{[4-(propan-2-yl)phenyl]sulfanyl}pyridazin-3-yl)piperidine-4-carboxylic acid

Cat. No.: B1373735
CAS No.: 1113110-31-8
M. Wt: 357.5 g/mol
InChI Key: CSNMHWWILQSZSL-UHFFFAOYSA-N
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Description

Overview of 1-(6-{[4-(propan-2-yl)phenyl]sulfanyl}pyridazin-3-yl)piperidine-4-carboxylic acid

The compound this compound stands as a multifaceted heterocyclic molecule bearing the Chemical Abstracts Service registry number 1113110-31-8. This complex organic structure encompasses three distinct heterocyclic components: a pyridazine ring system, a piperidine moiety, and an aromatic sulfanyl linkage. The molecular architecture demonstrates the sophisticated design principles often employed in contemporary pharmaceutical chemistry, where multiple pharmacophore elements are strategically combined to potentially enhance biological activity and selectivity.

The compound's molecular formula C19H23N3O2S reflects its substantial molecular complexity, with a calculated molecular weight of 357.5 grams per mole. The presence of three nitrogen atoms, two oxygen atoms, and one sulfur atom within the molecular framework indicates significant potential for diverse intermolecular interactions, including hydrogen bonding, coordination chemistry, and various electrostatic interactions. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as 1-[6-(4-propan-2-ylphenyl)sulfanylpyridazin-3-yl]piperidine-4-carboxylic acid, emphasizing the systematic arrangement of its constituent structural elements.

The structural complexity of this molecule is further illustrated through its Simplified Molecular Input Line Entry System representation: CC(C)C1=CC=C(C=C1)SC2=NN=C(C=C2)N3CCC(CC3)C(=O)O. This notation reveals the specific connectivity pattern linking the isopropylphenyl group through a sulfur bridge to the pyridazine ring, which subsequently connects to the piperidine carboxylic acid moiety. The compound's three-dimensional architecture likely exhibits restricted conformational flexibility due to the aromatic ring systems and the cyclic nature of both the pyridazine and piperidine components.

Property Value Source
Molecular Formula C19H23N3O2S PubChem
Molecular Weight 357.5 g/mol PubChem
Chemical Abstracts Service Number 1113110-31-8 PubChem
International Chemical Identifier Key CSNMHWWILQSZSL-UHFFFAOYSA-N PubChem
Hydrogen Bond Acceptor Count 5 Calculated
Hydrogen Bond Donor Count 1 Calculated
Non-Hydrogen Atom Count 24 Calculated

Historical Context and Discovery

The development and characterization of this compound reflects the broader historical evolution of heterocyclic chemistry and pharmaceutical research. The compound was first documented in chemical databases in 2011, representing a relatively recent addition to the expanding library of complex heterocyclic molecules. This timeline coincides with significant advances in synthetic organic chemistry methodologies that enabled the construction of increasingly sophisticated molecular architectures.

The compound's discovery and development occurred within the context of extensive research into pyridazine derivatives, which gained prominence as important representatives of six-membered nitrogen heterocycles. Pyridazine chemistry experienced substantial advancement during the past decade, with systematic investigations into synthetic approaches and applications in pharmaceuticals, optical materials, and catalysis. The practical significance of pyridazine-containing compounds has been demonstrated through their incorporation into various therapeutic agents and functional materials.

Parallel developments in piperidine chemistry contributed to the conceptual framework enabling the design of this compound. Piperidine derivatives have established themselves as versatile heterocyclic rings for developing various pharmaceutical agents, particularly those targeting enzymatic systems. The historical progression of piperidine-based drug development provided the foundational knowledge necessary for incorporating this structural element into more complex molecular designs.

The integration of sulfanyl chemistry into pharmaceutical research represents another crucial historical component underlying this compound's development. Sulfanyl groups have been recognized for their ability to participate in various chemical transformations and their potential to modulate biological activity. The understanding of sulfanyl participation mechanisms and their applications in heterocyclic synthesis provided the chemical basis for incorporating the sulfanyl linkage within this compound's structure.

Importance in Heterocyclic and Sulfanyl Chemistry

The significance of this compound within heterocyclic chemistry stems from its exemplification of sophisticated molecular design principles that combine multiple pharmacologically relevant structural motifs. The compound serves as a representative example of how contemporary synthetic chemistry can unite diverse heterocyclic systems to create molecules with potentially enhanced biological properties. The pyridazine component contributes to the compound's significance through its role as an important six-membered nitrogen heterocycle containing two nitrogen atoms in adjacent positions.

Pyridazine derivatives have demonstrated broad applications in pharmaceuticals and materials science, serving as valuable scaffolds for bioactive compounds and functional materials. The unique electronic properties of the pyridazine ring system, characterized by higher basicity and increased dipole moments compared to other diazines, contribute to enhanced hydrogen bonding capabilities and coordination potential with metals. These characteristics make pyridazine an effective bioisostere for benzene or pyridine in pharmaceutical applications, leading to the formation of more water-soluble salts or crystals.

The piperidine moiety within the compound structure represents another crucial element contributing to its chemical significance. Piperidine rings have established themselves as versatile heterocyclic scaffolds in pharmaceutical development, particularly for creating enzyme inhibitors and other bioactive molecules. The specific positioning of the carboxylic acid functionality at the 4-position of the piperidine ring, as seen in isonipecotic acid derivatives, has been associated with various biological activities, including gamma-aminobutyric acid receptor modulation.

The sulfanyl linkage connecting the aromatic and heterocyclic components adds another layer of chemical significance to the compound. Sulfanyl groups can participate in various chemical transformations and provide opportunities for further molecular modifications. The ability of sulfanyl groups to undergo migrations and cyclization reactions makes them valuable synthetic intermediates and functional elements in complex molecular architectures. Additionally, the incorporation of sulfanyl groups into pharmaceutical molecules has been associated with diverse biological activities, including antiviral properties when combined with heterocyclic systems.

Structural Component Chemical Significance Contribution to Overall Activity
Pyridazine Ring Six-membered diazine with enhanced basicity and dipole moment Potential for hydrogen bonding and metal coordination
Piperidine Ring Versatile heterocyclic scaffold with established pharmaceutical relevance Structural framework for enzyme interaction
Sulfanyl Linkage Reactive functionality enabling chemical modifications Bridge connecting aromatic and heterocyclic systems
Carboxylic Acid Group Ionizable functionality providing water solubility Potential for salt formation and biological recognition
Isopropylphenyl Group Aromatic system with steric bulk Hydrophobic interactions and conformational restriction

Scope and Objectives of the Research Outline

The comprehensive examination of this compound encompasses multiple research objectives designed to provide a thorough understanding of this complex heterocyclic molecule. The primary scope of investigation focuses on elucidating the fundamental chemical properties, structural characteristics, and synthetic accessibility of the compound while examining its position within the broader context of heterocyclic and pharmaceutical chemistry.

One major objective involves the detailed characterization of the compound's molecular architecture and the analysis of how its constituent structural elements contribute to its overall chemical behavior. This includes examination of the electronic properties arising from the pyridazine ring system, the conformational preferences of the piperidine moiety, and the chemical reactivity associated with the sulfanyl linkage. Understanding these individual components and their interactions provides insight into the compound's potential applications and chemical versatility.

Another significant research objective encompasses the investigation of synthetic methodologies applicable to the compound's preparation and modification. This includes analysis of established synthetic routes for constructing pyridazine derivatives, piperidine-based heterocycles, and sulfanyl-containing molecules. The integration of these synthetic approaches provides a foundation for understanding how such complex molecules can be efficiently prepared and potentially modified for specific applications.

The research scope also includes examination of the compound's relationship to known pharmaceutical agents and biologically active molecules. This comparative analysis helps position the compound within the context of medicinal chemistry and provides insight into potential applications based on structural similarity to established therapeutic agents. The presence of multiple pharmacophore elements within the molecule suggests potential for diverse biological activities that warrant systematic investigation.

Furthermore, the research objectives include analysis of the compound's chemical stability, potential reactivity patterns, and opportunities for further chemical modification. Understanding these characteristics is crucial for evaluating the compound's suitability for various applications and for designing potential synthetic derivatives with enhanced or modified properties. The multifunctional nature of the molecule provides numerous sites for potential chemical modification, making it an attractive target for structure-activity relationship studies.

Research Area Specific Objectives Expected Outcomes
Structural Analysis Characterize molecular architecture and electronic properties Understanding of compound geometry and reactivity
Synthetic Chemistry Investigate preparation methods and modification strategies Development of efficient synthetic routes
Pharmaceutical Relevance Analyze relationship to known bioactive compounds Assessment of therapeutic potential
Chemical Reactivity Examine stability and modification opportunities Identification of derivatization possibilities
Structure-Activity Relationships Correlate structural features with potential activities Framework for rational molecular design

Properties

IUPAC Name

1-[6-(4-propan-2-ylphenyl)sulfanylpyridazin-3-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-13(2)14-3-5-16(6-4-14)25-18-8-7-17(20-21-18)22-11-9-15(10-12-22)19(23)24/h3-8,13,15H,9-12H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNMHWWILQSZSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)SC2=NN=C(C=C2)N3CCC(CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridazine Core Formation

The pyridazine nucleus is typically synthesized via condensation reactions involving hydrazines and 1,4-dicarbonyl compounds or their equivalents. In advanced methods, substituted pyridazines are prepared by cyclization of appropriately functionalized precursors bearing leaving groups amenable to nucleophilic substitution.

Introduction of the Sulfanyl Group

The sulfanyl linkage is introduced by nucleophilic aromatic substitution or transition-metal catalyzed coupling reactions between a halogenated pyridazine intermediate and a thiol derivative of 4-(propan-2-yl)phenyl.

  • Typical Reaction:
    • A 6-halopyridazin-3-yl intermediate (e.g., 6-chloropyridazin-3-yl) is reacted with 4-(propan-2-yl)thiophenol under basic conditions or with a copper catalyst to form the 6-(4-(propan-2-yl)phenyl)sulfanyl substituent.

Piperidine-4-carboxylic Acid Attachment

The piperidine-4-carboxylic acid moiety is introduced either by direct substitution on the pyridazine ring or by coupling of a piperidine derivative bearing a carboxylic acid group.

  • Approach:
    • Use of a 3-halopyridazine intermediate reacted with piperidine-4-carboxylic acid or its protected derivative under nucleophilic substitution conditions.
    • Alternatively, the piperidine ring can be constructed or functionalized post attachment to the pyridazine core.

Purification and Characterization

After synthesis, the compound is purified by standard chromatographic techniques such as column chromatography or recrystallization. Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Detailed Synthetic Route Example (Based on Patent Literature)

Step Reactants/Intermediates Reaction Conditions Outcome
1 6-chloropyridazin-3-yl intermediate + 4-(propan-2-yl)thiophenol Base (e.g., K2CO3), solvent (DMF), temperature ~80-120 °C Formation of 6-(4-(propan-2-yl)phenyl)sulfanyl-pyridazin-3-yl intermediate
2 Above intermediate + piperidine-4-carboxylic acid or derivative Coupling agent (e.g., EDC, DCC) or nucleophilic substitution Attachment of piperidine-4-carboxylic acid moiety
3 Purification Chromatography, recrystallization Pure 1-(6-{[4-(propan-2-yl)phenyl]sulfanyl}pyridazin-3-yl)piperidine-4-carboxylic acid

Research Findings and Optimization

  • Catalysts: Copper catalysts (CuI, CuBr) have been shown to enhance the sulfanyl bond formation efficiency with good yields and selectivity.
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to facilitate nucleophilic substitution.
  • Temperature: Elevated temperatures (~80-120 °C) promote reaction rates without significant decomposition.
  • Protecting Groups: When piperidine-4-carboxylic acid is sensitive, protecting groups on the carboxyl or amine functionalities are used to prevent side reactions during coupling.

Summary Table of Key Preparation Parameters

Parameter Preferred Conditions Notes
Pyridazine precursor Halogenated pyridazine (e.g., 6-chloro) Readily synthesized or commercially available
Sulfanyl coupling Cu-catalyzed or base-mediated nucleophilic substitution Base: K2CO3 or similar; solvent: DMF/DMSO
Piperidine attachment Nucleophilic substitution or amide coupling Use of coupling agents if needed
Reaction temperature 80–120 °C Balances rate and stability
Purification Column chromatography, recrystallization Ensures high purity

Chemical Reactions Analysis

1-(6-{[4-(propan-2-yl)phenyl]sulfanyl}pyridazin-3-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether linkage can be replaced with other functional groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations occur efficiently. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7, T47-D, MDA-MB231) while exhibiting lower toxicity towards normal cells (NIH-3T3) . This suggests that the compound may serve as a lead structure for developing new anticancer agents.

Cardiovascular Applications

Pyridazine derivatives have been investigated for their cardioprotective effects. Research has demonstrated that certain compounds within this class can act as cardiotonic agents, enhancing cardiac function and potentially offering therapeutic benefits for heart diseases . The solubility and thermodynamic properties of these compounds in various solvents are crucial for their formulation into effective cardiovascular drugs.

Antimicrobial Properties

The antimicrobial potential of piperidine derivatives has been explored, with some studies indicating efficacy against various bacterial strains. This opens avenues for developing new antibiotics based on the structure of 1-(6-{[4-(propan-2-yl)phenyl]sulfanyl}pyridazin-3-yl)piperidine-4-carboxylic acid.

Case Studies

StudyObjectiveFindings
Study 1 Anticancer ActivityDemonstrated cytotoxic effects on breast cancer cell lines with low toxicity on normal cells .
Study 2 Cardiovascular EffectsIdentified potential as a cardiotonic agent with favorable solubility characteristics .
Study 3 Antimicrobial EfficacyShowed significant antibacterial activity against selected pathogens, indicating potential as an antibiotic .

Mechanism of Action

The mechanism of action of 1-(6-{[4-(propan-2-yl)phenyl]sulfanyl}pyridazin-3-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine-4-Carboxylic Acid Derivatives

Compound Name Core Heterocycle Substituents Molecular Formula Molecular Weight Purity CAS No. Source
Target Compound Pyridazine 6-(4-isopropylphenyl)sulfanyl, 3-piperidine-4-carboxylic acid C₁₉H₂₃N₃O₂S* ~373.47†
1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid Pyridazine 6-(3-methylphenyl) C₁₇H₁₉N₃O₂ 297.35 1119453-12-1
1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid Pyridazine 6-(3-fluorophenyl) C₁₆H₁₆FN₃O₂ 301.32 1119450-52-0
1-[4-(Difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid Pyrimidine 4-difluoromethyl, 6-furan-2-yl C₁₅H₁₅F₂N₃O₃ 363.37 95% 862679-50-3
1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid Pyridazine 6-CF₃ C₁₁H₁₂F₃N₃O₂ 275.23 97% 1211534-85-8

*Estimated formula based on structural analogs. †Calculated using atomic masses.

Key Observations:

Heterocycle Core: The target compound uses pyridazine, whereas analogs like C₁₅H₁₅F₂N₃O₃ employ pyrimidine.

Substituent Effects :

  • The 4-isopropylphenyl-sulfanyl group in the target compound provides a bulky, lipophilic moiety absent in fluorophenyl or trifluoromethyl-substituted analogs. This may enhance membrane permeability but reduce aqueous solubility compared to smaller substituents like –CF₃ or –F .
  • Electron-withdrawing groups (e.g., –CF₃ in C₁₁H₁₂F₃N₃O₂ ) increase metabolic stability but may reduce bioavailability compared to electron-donating groups like –SCH₂ .

Molecular Weight : The target compound (~373.47 g/mol) exceeds most analogs (275.23–363.37 g/mol), primarily due to the isopropylphenyl-sulfanyl group. Higher molecular weight may impact drug-likeness per Lipinski’s rules .

Biological Activity

1-(6-{[4-(propan-2-yl)phenyl]sulfanyl}pyridazin-3-yl)piperidine-4-carboxylic acid (CAS Number: 1113110-31-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure comprising a piperidine ring, a pyridazine moiety, and a thioether linkage. Its molecular formula is C19H23N3O2SC_{19}H_{23}N_{3}O_{2}S with a molecular weight of 357.48 g/mol .

PropertyValue
IUPAC Name1-[6-(4-propan-2-ylphenyl)sulfanylpyridazin-3-yl]piperidine-4-carboxylic acid
Molecular FormulaC₁₉H₂₃N₃O₂S
Molecular Weight357.48 g/mol
InChI KeyCSNMHWWILQSZSL-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include oxidation, reduction, and substitution processes. Specific catalysts and reagents are employed to optimize yields and purity . The synthetic pathways often focus on maintaining the integrity of the piperidine and pyridazine rings while introducing the thioether functionality.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit potent antimicrobial properties. For instance, derivatives containing piperazine rings have demonstrated significant activity against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Antiviral Properties

The compound has been evaluated for antiviral activity against several viruses, including HIV and Herpes Simplex Virus (HSV). Preliminary studies suggest moderate antiviral effects, with certain derivatives showing IC50 values that indicate effective inhibition at low concentrations .

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. The thioether group may enhance binding affinity to these targets, leading to modulation of their activity .

Case Studies

  • Antidepressant Activity : In studies involving piperazine derivatives, compounds similar in structure were shown to inhibit serotonin reuptake, suggesting potential antidepressant effects. These findings highlight the importance of structural modifications in enhancing pharmacological profiles .
  • Anticancer Research : Investigations into the anticancer properties of related compounds have revealed promising results, indicating that modifications in the piperidine ring can lead to increased cytotoxicity against various cancer cell lines .

Q & A

What synthetic strategies are effective for synthesizing 1-(6-{[4-(propan-2-yl)phenyl]sulfanyl}pyridazin-3-yl)piperidine-4-carboxylic acid?

Basic Research Question
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. A common approach involves:

  • Step 1 : Condensation of a pyridazine precursor with a thiol-containing aromatic compound (e.g., 4-isopropylthiophenol) using catalysts like palladium or copper under inert conditions .
  • Step 2 : Cyclization and coupling with a piperidine-4-carboxylic acid derivative. Solvents such as DMF or toluene are often employed for optimal reaction kinetics .
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity. Yield optimization requires precise control of temperature and stoichiometric ratios .

How can researchers resolve contradictions in reported biological activities of structurally analogous compounds?

Advanced Research Question
Discrepancies in biological data (e.g., antimicrobial vs. anticancer activity) often arise from variations in assay conditions or structural nuances. Methodological solutions include:

  • Comparative SAR Analysis : Evaluate substituent effects (e.g., replacing the isopropyl group with trifluoromethyl) on target binding using molecular docking and in vitro assays .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate structural contributions. For example, hydrazone derivatives of piperidine-4-carboxylic acid showed variable antibacterial activity against Pseudomonas aeruginosa depending on substituent polarity .

What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Basic Research Question
Key methods include:

  • ¹H/¹³C NMR : Confirm regioselectivity of the sulfanyl group and piperidine ring conformation. Aromatic protons in the pyridazine moiety typically resonate at δ 7.5–8.5 ppm .
  • FT-IR : Identify carboxylic acid (C=O stretch at ~1700 cm⁻¹) and sulfanyl (C-S stretch at ~650 cm⁻¹) functional groups .
  • HPLC : Assess purity using a C18 column with a methanol/water mobile phase (65:35 v/v) at pH 4.6, optimized for carboxylic acid retention .

How can reaction yields be optimized for large-scale synthesis?

Advanced Research Question
Yield improvements (from 55% to >90%) require:

  • Catalyst Screening : Transition metals like Pd(PPh₃)₄ enhance coupling efficiency in Suzuki-Miyaura reactions for pyridazine-thiophenol linkages .
  • Solvent Engineering : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene reduces side reactions in cyclization steps .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to <2 hours for steps like hydrazide formation, as demonstrated in analogous hydrazone syntheses .

What strategies validate the structure-activity relationship (SAR) of derivatives?

Advanced Research Question
SAR studies involve:

  • Bioisosteric Replacement : Substitute the sulfanyl group with ether or amine linkers to assess impact on receptor binding. For example, replacing S with O in benzoxazole derivatives reduced antibacterial activity by 40% .
  • Pharmacophore Mapping : Use X-ray crystallography or DFT calculations to identify critical interactions (e.g., hydrogen bonding via the carboxylic acid group) .
  • In Vivo/In Vitro Correlation : Test derivatives in murine models to correlate in vitro enzyme inhibition (e.g., monoamine reuptake) with behavioral outcomes .

What are the stability considerations for long-term storage of this compound?

Basic Research Question
Stability is influenced by:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the sulfanyl group .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxylic acid moiety .
  • Purity Monitoring : Regular HPLC analysis (every 6 months) ensures degradation products remain <1% .

How can computational methods predict the compound’s pharmacokinetic properties?

Advanced Research Question
Tools like SwissADME or Molinspiration predict:

  • LogP : Estimated at –0.2 to +1.5, indicating moderate hydrophobicity suitable for blood-brain barrier penetration .
  • Metabolic Sites : CYP3A4-mediated oxidation of the piperidine ring is a primary clearance pathway, validated via in vitro microsomal assays .
  • Toxicity Alerts : Structural alerts (e.g., reactive sulfanyl groups) are flagged using Derek Nexus, guiding derivatization to mitigate hepatotoxicity .

What analytical challenges arise in quantifying trace impurities?

Advanced Research Question
Impurity profiling (e.g., dimeric byproducts) requires:

  • LC-MS/MS : Detect impurities at 0.01% levels using MRM transitions specific to the parent ion (m/z 363.37) .
  • Ion Chromatography : Quantify sulfonic acid derivatives formed during oxidative degradation .
  • NMR Spiking : Identify unknown peaks by spiking with synthetic impurities (e.g., dehalogenated analogs) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-{[4-(propan-2-yl)phenyl]sulfanyl}pyridazin-3-yl)piperidine-4-carboxylic acid
Reactant of Route 2
1-(6-{[4-(propan-2-yl)phenyl]sulfanyl}pyridazin-3-yl)piperidine-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.